JW 642

Endocannabinoid Signaling MAGL Inhibition FAAH Selectivity

JW 642 is a selective MAGL inhibitor that resolves FAAH cross-talk in endocannabinoid research. Unlike JZL184 or dual inhibitors, JW 642's HFIP carbamate chemotype achieves >1000-fold selectivity for MAGL over FAAH (human IC50: MAGL 3.7 nM; FAAH 20,600 nM), ensuring 2-AG-specific phenotypes. • >1000-fold selectivity vs. FAAH (mouse, rat, human) • 18.7× more potent than JZL184 at rat MAGL (14 vs. 262 nM) • Validated across species with low nM potency (3.7-14 nM)

Molecular Formula C21H20F6N2O3
Molecular Weight 462.4 g/mol
CAS No. 1416133-89-5
Cat. No. B608265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW 642
CAS1416133-89-5
SynonymsJW642;  JW-642;  JW 642; 
Molecular FormulaC21H20F6N2O3
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
InChIKeyAVSCNEOUWSVZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JW 642 Chemical Identity & Procurement


JW 642 (CAS 1416133-89-5) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It belongs to the O-hexafluoroisopropyl (HFIP) carbamate class, a chemotype designed as a bioisostere of the glycerol moiety in natural MAGL substrates [2]. JW 642 was originally synthesized as the HFIP analogue of JZL195, a dual MAGL/fatty acid amide hydrolase (FAAH) inhibitor [1]. In contrast to its parent, JW 642 exhibits a high degree of selectivity for MAGL, with >1000-fold lower potency against FAAH .

Pathway fit MAGL-selective endocannabinoid pathway inhibition studies
Chemotype HFIP carbamate designed for clean 2-AG interrogation without FAAH cross-talk
Assay context Suitable for recombinant enzyme, cell-based, and in vivo rodent models

JW 642 Selectivity vs. Generic MAGL Inhibitors


Generic substitution among MAGL inhibitors is not scientifically valid because even minor structural modifications produce dramatic differences in off-target profiles, particularly against FAAH and ABHD6. JZL184, a widely used O-aryl carbamate, exhibits residual FAAH inhibition that can confound in vivo studies at higher doses [1]. Conversely, the dual MAGL/FAAH inhibitor JZL195, from which JW 642 is derived, potently blocks both enzymes, producing pharmacological effects that differ from selective MAGL blockade [1]. JW 642's HFIP leaving group fundamentally alters its selectivity fingerprint, achieving >1000-fold discrimination against FAAH while preserving low nanomolar MAGL potency . Therefore, direct comparative data demonstrate that JW 642 is not interchangeable with other MAGL-targeting compounds; its specific selectivity profile is essential for experiments requiring clean interrogation of the 2-AG signaling axis without FAAH cross-talk.

JZL184 residual FAAH inhibition
May confound in vivo studies at higher doses; direct substitution may shift 2-AG vs. anandamide balance.
JZL195 dual MAGL/FAAH blockade
Produces mixed pharmacology; cannot isolate 2-AG signaling; selectivity profile fundamentally differs.
HFIP leaving group alters selectivity fingerprint
Off-target interaction pattern (e.g., ABHD6) may not transfer between carbamate chemotypes; requires compound-specific validation.

JW 642 Comparative Evidence Guide


MAGL Selectivity Over FAAH vs. JZL195

JW 642, the HFIP analogue of the dual MAGL/FAAH inhibitor JZL195, exhibits a dramatic shift in selectivity. While JZL195 potently inhibits both MAGL (IC50 ~4 nM) and FAAH (IC50 ~2 nM) , JW 642 inhibits human MAGL with an IC50 of 3.7 nM but shows >1000-fold lower potency against human FAAH (IC50 = 20,600 nM) [1]. This functional conversion from a dual inhibitor to a highly selective MAGL inhibitor is achieved solely through the replacement of the p-nitrophenyl leaving group with an HFIP group [2].

MAGL Selectivity vs. FAAH (JZL195)
Head-to-head
JW 642 selectivity ~5,568 vs. JZL195 ~0.5
Reported selectivity context; enables 2-AG-specific pathway dissection.
Recombinant human enzymes; ABPP assay
Endocannabinoid Signaling MAGL Inhibition FAAH Selectivity HFIP Carbamate

MAGL Selectivity Over FAAH vs. JZL184

JW 642 exhibits markedly improved selectivity for MAGL over FAAH compared to the widely used MAGL inhibitor JZL184. Against human enzymes, JW 642 shows an FAAH/MAGL IC50 ratio of ~5,568 (FAAH IC50 = 20,600 nM, MAGL IC50 = 3.7 nM) [1]. In contrast, JZL184 displays a FAAH/MAGL IC50 ratio of >12,820 based on a >50,000 nM FAAH IC50 and 3.9 nM MAGL IC50, but this value is reported as a lower bound; however, in mouse brain proteomes, JZL184 exhibits measurable FAAH inhibition at high concentrations (IC50 = 4,690 nM) and partial FAAH blockade in vivo at 40 mg/kg [2]. JW 642, however, maintains a substantially higher absolute FAAH IC50 (31,000 nM in mouse) and shows no detectable FAAH cross-reactivity in gel-based ABPP assays [3].

Mouse FAAH IC50 vs. JZL184
Head-to-head
JW 642 IC50 31,000 nM vs. JZL184 4,690 nM
Wider experimental window for MAGL inhibition; reduces FAAH cross-talk risk.
Mouse brain membrane proteomes
MAGL Inhibitor Selectivity FAAH Cross-Reactivity In Vivo Pharmacology

Human MAGL Potency vs. JZL184 and KML29

In a direct comparative analysis of recombinant human MAGL, JW 642 demonstrated an IC50 value of 3.7 nM (95% CI: 2.3–5.9 nM) [1]. This potency is marginally superior to that of JZL184 (IC50 = 3.9 nM; 95% CI: 1.8–8.1 nM) and KML29 (IC50 = 5.9 nM; 95% CI: 4.0–9.9 nM) [1]. The data indicate that JW 642, despite being derived from a dual inhibitor scaffold, retains low nanomolar potency comparable to the best-in-class selective MAGL inhibitors while offering a unique selectivity profile.

Human MAGL Potency
Assay context
IC50 3.7 nM (JW 642), 3.9 nM (JZL184), 5.9 nM (KML29)
Comparable target engagement; supports human enzyme studies.
Recombinant human MAGL; competitive ABPP
MAGL Potency Human Enzyme Endocannabinoid Hydrolase

Rat MAGL Activity vs. JZL184

A notable limitation of JZL184 is its reduced potency against rat MAGL (IC50 = 262 nM; 95% CI: 188–363 nM) [1]. In contrast, JW 642 exhibits a dramatically improved IC50 of 14 nM (95% CI: 13–16 nM) against the rat enzyme [1]. This represents an 18.7-fold increase in potency for JW 642 relative to JZL184. Furthermore, JW 642's selectivity for MAGL over FAAH in rat brain proteomes is maintained (FAAH IC50 = 14,000 nM), providing a selectivity window of 1000-fold [1].

Rat MAGL Potency vs. JZL184
Head-to-head
JW 642 IC50 14 nM vs. JZL184 262 nM
18.7-fold higher potency; supports rat model target engagement.
Rat brain membrane proteomes
Species Ortholog Selectivity Rat MAGL Cross-Species Pharmacology

MAGL Selectivity Over ABHD6 vs. JZL184

JW 642 exhibits a distinct off-target profile regarding the serine hydrolase ABHD6, another 2-AG hydrolase. Against mouse ABHD6, JW 642 displays an IC50 of 107 nM (95% CI: 41–285 nM), while JZL184 shows an IC50 of 3,270 nM [1]. This corresponds to a 30.6-fold higher potency of JW 642 for ABHD6 compared to JZL184. Conversely, against rat ABHD6, JW 642 (IC50 = 50 nM; 95% CI: 32–78 nM) is 58.8-fold more potent than JZL184 (IC50 = 2,940 nM; 95% CI: 1,441–6,010 nM) [1]. Importantly, JW 642 still maintains a >10-fold selectivity window for MAGL over ABHD6 in mouse (MAGL IC50 = 7.6 nM vs. ABHD6 IC50 = 107 nM) and >3-fold in rat (MAGL IC50 = 14 nM vs. ABHD6 IC50 = 50 nM) [1].

ABHD6 Off-Target vs. JZL184
Head-to-head
JW 642 mouse IC50 107 nM; JZL184 3,270 nM
Higher ABHD6 engagement may influence pathway interpretation.
>10-fold MAGL selectivity maintained; review experimental design
ABHD6 Selectivity Off-Target Profiling MAGL Inhibitor

JW 642 Research and Industrial Applications


2-AG Pathway Investigation in Rodent Neuropharmacology

JW 642 is optimally deployed in rodent studies requiring clean elevation of 2-AG without concomitant FAAH inhibition or anandamide accumulation. Its >1000-fold selectivity for MAGL over FAAH in mouse (MAGL IC50 = 7.6 nM vs. FAAH IC50 = 31,000 nM) and rat (MAGL IC50 = 14 nM vs. FAAH IC50 = 14,000 nM) [1] ensures that observed phenotypic effects can be confidently attributed to 2-AG signaling. This makes JW 642 a superior choice over JZL184, which exhibits partial FAAH inhibition at high doses [1].

Potent MAGL Inhibition in Rat Models

Given its 18.7-fold greater potency against rat MAGL compared to JZL184 (IC50 of 14 nM vs. 262 nM) [1], JW 642 is the preferred MAGL inhibitor for in vivo studies in rats. This potency advantage enables robust target engagement at lower doses, potentially minimizing off-target effects and improving the translational relevance of rat studies. It is particularly suitable for research areas where rat models are standard, such as cardiovascular, metabolic, and certain behavioral pharmacology studies.

MAGL Inhibition in Human Cell-Based Assays

In human cell lines or primary cultures, JW 642's low nanomolar potency (human MAGL IC50 = 3.7 nM) [1] and exceptional selectivity over human FAAH (IC50 = 20,600 nM) [1] make it a robust tool for probing MAGL function. Its >5,500-fold selectivity window minimizes the risk of FAAH-related off-target effects that could confound data interpretation. This is critical for studies investigating human-specific aspects of endocannabinoid signaling, such as those in iPSC-derived neurons or human cancer cell lines.

Endocannabinoid Hydrolase Inhibitor Selectivity Profiling

JW 642 serves as a key reference compound in panels of serine hydrolase inhibitors. Its unique profile—derived from a dual inhibitor scaffold but converted to a selective MAGL inhibitor via HFIP substitution [2]—makes it an essential comparator for characterizing new MAGL inhibitors. Its well-documented IC50 values across multiple species and off-targets (MAGL, FAAH, ABHD6) [2] provide a robust baseline for evaluating novel compounds' selectivity and potency.

Application
Selection Property
Validation Focus
Rodent 2-AG pathway studies
MAGL/FAAH selectivity context
2-AG elevation without FAAH cross-talk
Rat model MAGL inhibition
Species-dependent potency profile
Target engagement in rat brain proteomes
Human cell-based endocannabinoid assays
Human enzyme selectivity window
Minimize FAAH off-target confounds
Serine hydrolase inhibitor screening
Selectivity fingerprint benchmarking
Comparative potency across MAGL, FAAH, ABHD6

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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